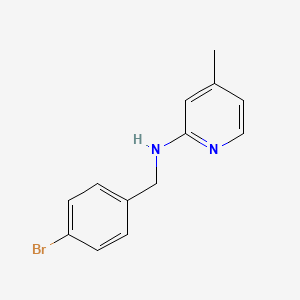
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as CBA, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to have antimicrobial, antifungal, and anticancer properties. In agriculture, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been used as a fungicide and herbicide. In industry, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been used as a dye and as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organisms. In bacteria, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. In fungi, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to inhibit the activity of chitin synthase, which is essential for cell wall synthesis. In cancer cells, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways.
Biochemical and physiological effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to have various biochemical and physiological effects on the target organisms. In bacteria, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to cause DNA damage, cell membrane disruption, and cell death. In fungi, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to cause cell wall damage, membrane permeabilization, and cell death. In cancer cells, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to induce cell cycle arrest, DNA damage, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its high potency, low toxicity, and broad spectrum of activity. However, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide. In medicine, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide could be further investigated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. In agriculture, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide could be further investigated for its potential as a biopesticide, particularly for the control of plant pathogens. In industry, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide could be further investigated for its potential as a precursor for the synthesis of novel materials and chemicals.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, or N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been shown to have antimicrobial, antifungal, and anticancer properties, and its mechanism of action involves the inhibition of various enzymes and proteins in the target organisms. N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its high potency, low toxicity, and broad spectrum of activity, but it also has some limitations, including its limited solubility in water and its potential for off-target effects. There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, particularly in medicine, agriculture, and industry.
Méthodes De Synthèse
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide can be synthesized through a simple reaction between 4-chloro-1,3-benzothiazol-2-amine and 2-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is a white crystalline solid with a melting point of around 180-182°C.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYMNLPJUIFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)



![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
